Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride
Description
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS 1023301-88-3) is a bicyclic spiro compound featuring a diazaspiro[5.5]undecane core. Its molecular formula is C₁₄H₂₇ClN₂O₂, with a molecular weight of 290.83 g/mol . The structure comprises two fused six-membered rings sharing a central sp³-hybridized nitrogen atom. The tert-butyl carboxylate group at position 2 enhances steric bulk and stability, while the hydrochloride salt improves solubility. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in developing kinase inhibitors and ER stress modulators .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;/h15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPGRDEEKJUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735304 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023301-88-3 | |
| Record name | tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Diazaspiro[5.5]undecan-9-one with tert-Butanoic Acid
- Reaction: The core synthetic step is the esterification of diazaspiro[5.5]undecan-9-one with tert-butanoic acid or tert-butyl chloroformate to introduce the tert-butyl carbamate protecting group at the 2-position.
- Conditions:
- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF)
- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation or moisture interference
- Temperature: Typically maintained at 0–25°C to control reaction rate and avoid side reactions
- Catalyst/Base: Use of bases like triethylamine or pyridine to scavenge HCl generated during esterification
- Mechanism: The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate ester linkage.
- Purification: The crude product is purified by recrystallization or column chromatography to yield tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate.
Formation of Hydrochloride Salt
- Method: The free base tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) to form the hydrochloride salt.
- Purpose: This step improves compound stability, solubility, and handling characteristics.
- Isolation: The hydrochloride salt typically precipitates out and is collected by filtration, followed by drying under vacuum.
Multi-step Synthetic Routes and Alternative Approaches
Some synthetic routes involve multi-step sequences starting from simpler precursors:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of diazaspiro[5.5]undecan-9-one | Cyclization of diamine precursors under controlled conditions | Key intermediate for esterification |
| 2 | Protection with tert-butyl chloroformate | Reaction under inert atmosphere, base catalysis | Forms tert-butyl carbamate ester |
| 3 | Conversion to hydrochloride salt | Treatment with HCl gas or acid solution | Enhances stability and crystallinity |
| 4 | Purification | Recrystallization or chromatography | Ensures high purity for research use |
This approach allows for flexibility in modifying substituents or optimizing yields.
Research Findings and Optimization Data
- Yield Optimization: Esterification yields are improved by controlling temperature and using dry solvents to minimize hydrolysis of tert-butyl chloroformate.
- Purity Assessment: Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structure and purity of the final hydrochloride salt.
- Stability: The hydrochloride salt form exhibits enhanced shelf life when stored refrigerated and protected from light, consistent with predicted stability data.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting Material | Diazaspiro[5.5]undecan-9-one | Key precursor |
| Esterification Reagent | tert-Butyl chloroformate or tert-butanoic acid | Carbamate protecting group |
| Solvent | Dichloromethane, THF | Anhydrous, inert atmosphere |
| Base/Catalyst | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Temperature | 0–25 °C | Controls reaction rate |
| Atmosphere | Argon or nitrogen | Prevents moisture/oxidation |
| Hydrochloride Formation | HCl gas or aqueous HCl | Salt formation for stability |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Storage | 2–8 °C, protected from light | Maintains compound integrity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,9-diazaspiro[5.5]undecane derivatives have been investigated for their potential as therapeutic agents due to their structural similarity to known bioactive compounds. They are particularly noted for their interaction with the GABA receptor system.
- GABA Receptor Modulation : Research indicates that diazaspiro compounds can act as modulators of the GABA receptor, which is crucial for neurotransmission and has implications for treating anxiety and epilepsy .
Drug Development
The compound serves as a scaffold for the development of new drugs targeting various neurological disorders. Its unique spirocyclic structure allows for modifications that can enhance biological activity and selectivity.
- Structure-Activity Relationship (SAR) : Studies have shown that modifications at specific positions of the diazaspiro framework can significantly alter pharmacological properties, making it a valuable template in drug design .
Biological Studies
Tert-butyl 2,9-diazaspiro[5.5]undecane derivatives have been utilized in biological assays to evaluate their efficacy against specific diseases.
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, where derivatives of this compound exhibited cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .
Case Study 1: GABA Receptor Interaction
A study published in the Journal of Medicinal Chemistry explored the binding affinity of various diazaspiro compounds to GABA receptors. Tert-butyl 2,9-diazaspiro[5.5]undecane derivatives showed promising results with submicromolar binding affinities, indicating their potential as anxiolytic agents .
Case Study 2: Anticancer Properties
In another investigation, researchers assessed the cytotoxicity of tert-butyl 2,9-diazaspiro[5.5]undecane derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents, suggesting a novel approach in cancer treatment strategies .
Mechanism of Action
The mechanism of action of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Spirocyclic Compounds
Key Observations:
Positional Isomerism : The 2- vs. 9-carboxylate isomers (CAS 1023301-88-3 vs. 1279866-58-8) share identical molecular formulas but differ in spatial arrangement. Computational modeling suggests the 2-carboxylate isomer exhibits superior binding to ER stress targets due to optimal nitrogen lone-pair orientation .
Oxygen substitution (e.g., 1-oxa-4,9-diazaspiro) reduces basicity and may impact solubility .
Salt Forms : Hydrochloride salts (e.g., 1023301-88-3) improve aqueous solubility for in vitro assays, whereas free bases (e.g., 929302-18-1) are preferred for lipid membrane penetration .
Physicochemical and Commercial Considerations
- Purity and Availability : Most analogues (e.g., 1023301-88-3, 1279866-58-8) are commercially available at ≥95% purity, with bulk quantities offered by suppliers like American Elements and Combi-Blocks .
- Storage : Hydrochloride salts require storage at 2–8°C to prevent hygroscopic degradation, while free bases are stable at room temperature .
Biological Activity
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (CAS No. 1279866-58-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C₁₄H₂₇ClN₂O₂
- Molecular Weight : 290.83 g/mol
- Physical Form : White to off-white solid
- Purity : 97%
The compound is primarily noted for its interaction with the GABA receptor system. Research indicates that derivatives of diazaspiro compounds can act as competitive antagonists at GABA receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system (CNS) .
GABA Receptor Interaction
- Antagonism : Tert-butyl 2,9-diazaspiro[5.5]undecane derivatives have been shown to inhibit GABA receptor activity, which can influence various physiological processes including anxiety and seizure activity.
- Cellular Effects : The antagonistic action on GABA receptors has been linked to reduced macrophage function, thus potentially affecting immune responses .
In Vitro Studies
In vitro studies have demonstrated that compounds related to tert-butyl 2,9-diazaspiro[5.5]undecane exhibit varying degrees of biological activity:
Clinical Implications
- Anxiety Disorders : Given the role of GABA receptors in anxiety modulation, compounds like tert-butyl 2,9-diazaspiro[5.5]undecane may offer therapeutic avenues for treating anxiety disorders through their antagonistic properties.
- Seizure Management : The modulation of GABAergic signaling could also be beneficial in managing seizure disorders, although further research is needed to establish efficacy and safety profiles.
Q & A
Basic: What are optimized synthetic methodologies for synthesizing tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride?
Answer:
A robust approach involves microwave-assisted solid-phase synthesis using resin-bound bismesylates and primary amines. This method accelerates annulation reactions, improving yields (70–85%) and reducing reaction times (2–4 hours vs. 12–24 hours conventionally). Critical steps include:
- Use of α-methyl benzyl carbamate resin linkers to stabilize intermediates .
- Deprotection of the tert-butyl group under acidic conditions (e.g., HCl/dioxane) to yield the hydrochloride salt .
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Microwave-assisted | 85 | 3 | High efficiency, scalability |
| Conventional solution | 65 | 24 | Lower equipment dependency |
Basic: How can researchers confirm the identity and purity of this compound?
Answer:
- NMR Spectroscopy: Analyze - and -NMR for spirocyclic proton environments (e.g., δ 3.2–4.0 ppm for diazaspiro N–CH groups) and tert-butyl signals (δ 1.4 ppm) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]: 291.3 for CHClNO) .
- HPLC: Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>97% by UV at 254 nm) .
Advanced: How can discrepancies in reported CAS numbers (e.g., 189333-03-7 vs. 1279866-58-8) be resolved?
Answer:
CAS number conflicts often arise from salt forms, isomers, or vendor errors. To resolve:
- Perform X-ray crystallography (e.g., SHELXL refinement ) to confirm the core spirocyclic structure.
- Compare analytical data (e.g., melting point, NMR) with literature:
- Cross-reference vendor catalogs (e.g., BLD Pharm vs. PharmaBlock) for batch-specific variations .
Advanced: What strategies are recommended for crystallographic analysis of this spirocyclic compound?
Answer:
- Crystallization: Use slow vapor diffusion with ethanol/water (7:3) at 4°C to obtain single crystals .
- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement: Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for chloride ions .
Note: Twinning or disorder in the tert-butyl group may require constraints (e.g., RIGU/SIMU in SHELX) .
Advanced: How can structure-activity relationship (SAR) studies be designed for ER stress induction in glioma models?
Answer:
- High-Throughput Screening: Use a GRP78 biosensor in 3D glioma spheroids to identify ER stress activators. Prioritize compounds with EC < 10 µM .
- Orthogonal Assays: Validate hits via:
- Western blotting for CHOP and ATF4 upregulation.
- Cytotoxicity assays (IC in TMZ-resistant gliomas).
- SAR Optimization: Modify the diazaspiro scaffold (e.g., substituents at positions 2 and 9) to enhance blood-brain barrier permeability (LogP 1–3) .
Advanced: How can synthetic by-products (e.g., diastereomers) be resolved during scale-up?
Answer:
- Chiral Chromatography: Use Chiralpak IA columns (hexane/isopropanol, 90:10) to separate enantiomers (R difference >0.5) .
- Crystallization-Induced Diastereomer Resolution: Introduce a chiral auxiliary (e.g., L-proline) to form diastereomeric salts with distinct solubility profiles .
Table 2: Common By-Products and Mitigation Strategies
| By-Product | Source | Resolution Method |
|---|---|---|
| 3,9-Disubstituted isomer | Ring-closing metathesis side reaction | Column chromatography (SiO, EtOAc/hexane) |
| Hydrochloride hydrate | Incomplete drying | Azeotropic distillation with toluene |
Basic: What biological activities have been reported for diazaspiro compounds?
Answer:
- ER Stress Activation: 2,9-Diazaspiro[5.5]undecanes induce apoptosis in glioma models via PERK/eIF2α pathway activation .
- Kinase Inhibition: Analogues show moderate activity against CDK2 (IC ~500 nM) due to spirocyclic conformational rigidity .
Advanced: How can computational modeling aid in optimizing this compound’s pharmacokinetics?
Answer:
- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (e.g., PAMPA-BBB model) by adjusting logD (target: 2.5–3.5) .
- Docking Studies: Target ER stress sensors (e.g., IRE1α) using Glide SP scoring to prioritize substituents with favorable binding energy (<−8 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
